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Part 1: Executive Summary & Structural Definition

1-Methyltryptamine (1-MT), chemically defined as 2-(1-methyl-1H-indol-3-yl)ethanamine,
represents a specific structural modification of the endogenous metabolite tryptamine.[1] Unlike
its psychoactive isomers such as N-methyltryptamine (NMT) or

-methyltryptamine (

MT), 1-MT is characterized by methylation at the indole nitrogen (position 1) rather than the
ethylamine side chain.

This structural distinction is biochemically critical:

o Loss of 5-HT2A Affinity: Methylation at the indole nitrogen removes the hydrogen bond donor
capability of the indole N-H, drastically reducing affinity for the 5-HT2A receptor, the primary
target for serotonergic psychedelics.

o Emerging Immunomodulation: Recent research identifies 1-MT as a ligand for the Aryl
Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), suggesting utility in treating
gastrointestinal inflammation and metabolic disorders rather than CNS modulation.

Structural Comparison Table
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Part 2: Physicochemical Profile
Chemical Data[2][3][4][5][6][7][8]

e |[UPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine
e Molecular Formula:

[2]

e Molecular Weight: 174.24 g/mol [3]

e CAS Number: 7518-21-0

o Appearance: Off-white to pale yellow crystalline solid (as hydrochloride salt).

e Solubility:

o Freebase:[4][5][6] Soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Sparingly

soluble in water.

o Hydrochloride Salt: Highly soluble in water and ethanol.
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Acid-Base Properties (pKa)

1-MT possesses two nitrogen centers with distinct electronic environments:
e Side-chain Amine (

): Basic (

). This is the protonation site under physiological pH.

 Indole Nitrogen (

): Non-basic due to lone pair delocalization into the aromatic

-system. Methylation here increases the electron density of the indole ring (inductive effect of
the methyl group), making the ring slightly more nucleophilic at the C3 position compared to
tryptamine, but it prevents the formation of hydrogen bonds where the indole acts as a
donor.

Part 3: Pharmacology & Mechanism of Action[11]
Serotonergic Signaling (The "Null" Effect)

Unlike N-substituted tryptamines (e.g., DMT, Psilocin), 1-MT exhibits negligible potency at the
5-HT2A receptor.

e Mechanism: The 5-HT2A receptor binding pocket requires a hydrogen bond between the
receptor's serine/threonine residues and the indole N-H of the ligand. 1-MT lacks this proton,

creating steric clash and losing binding energy.

o SERT Interaction: 1-MT acts as a substrate-type releaser at the Serotonin Transporter
(SERT) with moderate potency (

), promoting non-exocytotic serotonin efflux.

The AhR/PXR Immunomodulation Pathway

The most significant therapeutic potential of 1-MT lies in its ability to mimic microbial indole
metabolites.
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» Aryl Hydrocarbon Receptor (AhR): 1-MT binds to AhR, translocating it to the nucleus to
dimerize with ARNT. This complex regulates the transcription of genes (e.g., CYP1Al, IL-22)
involved in barrier function and immune tolerance in the gut mucosa.

e Pregnane X Receptor (PXR): 1-MT activates PXR, a nuclear receptor that regulates
xenobiotic metabolism and suppresses NF-

B signaling, providing anti-inflammatory effects in models of colitis.

Visualization: Signhaling Divergence

The following diagram illustrates how the methylation site dictates the signaling pathway (CNS
vs. Gut/Immune).
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Caption: Divergence of pharmacological activity based on methylation site. 1-MT (Green path)
favors immunomodulatory receptors over CNS serotonin receptors.

Part 4: Synthesis Protocol (Self-Validating)

Objective: Synthesis of 1-Methyltryptamine from 1-Methylindole via the Speeter-Anthony
procedure. Rationale: Direct methylation of tryptamine is non-selective (yielding mixtures of 1-
MT, NMT, and DMT). Starting with 1-methylindole ensures regiospecificity.

Phase 1: Precursor Preparation (Glyoxylation)
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Reagents: 1-Methylindole, Oxalyl Chloride, Anhydrous Ether.

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
an addition funnel under nitrogen atmosphere.

Dissolution: Dissolve 0.1 mol of 1-Methylindole in 150 mL of anhydrous diethyl ether. Cool to
0°C in an ice bath.

Acylation: Dropwise add 0.12 mol of Oxalyl Chloride over 30 minutes.

o Observation: A bright yellow/orange precipitate (indol-3-ylglyoxylyl chloride) will form
immediately.

Amidation: Stir for 1 hour at 0°C. Then, bubble anhydrous ammonia gas into the suspension
(or add saturated ethanolic ammonia) until the yellow color shifts to a lighter precipitate
(glyoxylamide).

Isolation: Filter the solid, wash with cold ether, and water to remove ammonium chloride
byproducts. Dry the 1-methylindole-3-glyoxylamide intermediate.

Phase 2: Reduction

Reagents: Lithium Aluminum Hydride (LiAIH4), Anhydrous THF.

Activation: Suspend 0.3 mol of LiAlH4 in 200 mL of anhydrous THF in a clean, dry RBF
under nitrogen.

Addition: Slowly add the dried glyoxylamide intermediate (from Phase 1) to the LiAIH4
suspension via a Soxhlet extractor or in small solid portions to maintain a gentle reflux.

Reflux: Heat the mixture to reflux for 12—24 hours. The amide carbonyls are reduced to
methylene groups.

Quench (Fieser Method): Cool to 0°C. Carefully add:

o mL Water[4][7]

o mL 15% NaOH
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o mL Water

o (Where

is the weight of LiAIH4 in grams).

Extraction: Filter the granular aluminum salts. Concentrate the filtrate under vacuum to yield
the crude 1-MT freebase oil.

Purification: Dissolve the oil in minimal dry ethanol and add concentrated HCI dropwise to
precipitate 1-Methyltryptamine Hydrochloride. Recrystallize from Ethanol/Ether.

Part 5: Toxicology & Safety
Metabolic Stability

MAO Susceptibility: 1-MT is a substrate for Monoamine Oxidase (MAO-A).[2] The indole-N-
methyl group does not provide the same steric protection against deamination as alpha-
methylation (

MT). Therefore, 1-MT has a short half-life in vivo unless administered with an MAO inhibitor.

Toxicity Profile:

o LD50: Not explicitly established in human literature; assume similar toxicity to tryptamine
(IV LD50 in mice

100 mg/kg).

o Handling: Standard PPE (gloves, goggles, fume hood) is required. Avoid inhalation of the
freebase dust.

Contraindications[12]

MAO Inhibitors: Co-administration with MAOIs (e.g., Moclobemide, Phenelzine) will
potentiate the serotonergic effects and may increase the risk of hypertensive crisis or
serotonin syndrome, although the risk is lower than with 5-HT agonists like DMT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b188459#biochemical-properties-of-1-
methyltryptamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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